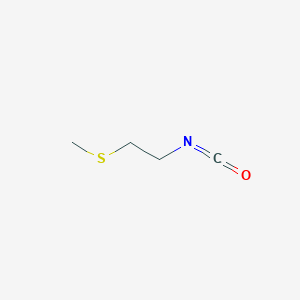

1-Isocyanato-2-(methylsulfanyl)ethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-2-methylsulfanylethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c1-7-3-2-5-4-6/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEBLLZFCQTPAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37441-16-0 | |

| Record name | 1-isocyanato-2-(methylsulfanyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emerging Role of Thioether-Containing Isocyanates in Medicinal Chemistry: A Technical Guide

Introduction: Bridging Stability and Reactivity in Drug Design

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer a blend of stability, target specificity, and controlled reactivity is perpetual. Among the vast arsenal of functional groups available to the drug discovery scientist, the strategic combination of a thioether linkage with an isocyanate moiety presents a compelling, albeit underexplored, paradigm. This technical guide provides an in-depth exploration of thioether-containing isocyanates, from their fundamental chemical principles to their potential applications as covalent modifiers and targeted therapeutics. We will delve into the synthetic rationale, mechanistic insights, and practical methodologies that underpin the growing interest in this unique chemical class. For researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, illuminating the path from conceptualization to application of thioether-containing isocyanates in the pursuit of next-generation medicines.

I. The Chemical Biology of Thioether-Containing Isocyanates: A Dual-Functionality Scaffold

The unique potential of thioether-containing isocyanates in medicinal chemistry stems from the distinct and complementary properties of their constituent functional groups. The thioether group, a common motif in numerous FDA-approved drugs, generally imparts metabolic stability and can engage in key interactions within a protein's binding pocket.[1] In contrast, the isocyanate group is a highly reactive electrophile, capable of forming stable covalent bonds with nucleophilic residues on biological macromolecules.[2] This duality of a stable, modifiable "anchor" and a reactive "warhead" makes this scaffold particularly attractive for the design of targeted covalent inhibitors.

The Thioether Moiety: More Than a Simple Linker

Thioethers are not merely inert spacers. Their sulfur atom can participate in non-covalent interactions, such as hydrogen bonding and van der Waals forces, contributing to the overall binding affinity of a molecule. Furthermore, the thioether can be a site for metabolic oxidation to the corresponding sulfoxide or sulfone, a transformation that can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a drug.[3] The presence of a thioether can also influence the lipophilicity and solubility of a compound, critical parameters in drug design.

The Isocyanate Warhead: A Tool for Covalent Engagement

The isocyanate functional group (-N=C=O) is a potent electrophile, readily attacked by nucleophiles such as the thiol group of cysteine, the amine group of lysine, or the hydroxyl group of serine residues in proteins.[4] This reactivity is the basis for its use as a "warhead" in the design of covalent inhibitors. By forming a stable covalent bond with a target protein, an isocyanate-containing drug can achieve prolonged or even permanent inhibition, offering advantages in terms of potency and duration of action.[5] The strategic placement of a thioether-containing side chain on an isocyanate scaffold allows for the positioning of this reactive group within the active site of a target enzyme for selective covalent modification.

II. Synthetic Strategies for Thioether-Containing Isocyanates

The synthesis of molecules bearing both a thioether and an isocyanate group requires careful planning to manage the reactivity of the isocyanate moiety. Several synthetic routes can be envisioned, often involving the introduction of the isocyanate group in the final steps of the synthesis.

Synthesis from Thioether-Containing Precursors

A common strategy involves the preparation of a thioether-containing amine or carboxylic acid, which is then converted to the isocyanate.

-

From Thioether-Containing Amines: The most direct route to isocyanates is the phosgenation of a primary amine.[2] However, due to the high toxicity of phosgene, alternative, safer reagents such as triphosgene or diphosgene are often used in a laboratory setting. A thioether-containing amine can be synthesized through various standard methods, such as the alkylation of a thiol.

-

From Thioether-Containing Carboxylic Acids: The Curtius rearrangement provides a reliable method for the conversion of carboxylic acids to isocyanates via an acyl azide intermediate.[2] This method is often compatible with a wide range of functional groups, making it suitable for complex molecules.

A generalized workflow for the synthesis of a thioether-containing isocyanate from a carboxylic acid precursor is depicted below:

Detailed Experimental Protocol: Synthesis of a Cysteine-Derived Isocyanide (Isocyanate Precursor)

A practical example of synthesizing a thioether-containing isocyanide, a direct precursor to the corresponding isocyanate, is the preparation of methyl (R)-2-isocyano-3-(tritylthio)propanoate from S-trityl-L-cysteine. This protocol is adapted from the literature and provides a robust method for accessing this valuable building block.

Step 1: Esterification of S-trityl-L-cysteine

-

To a suspension of S-trityl-L-cysteine in methanol, add thionyl chloride dropwise at 0 °C.

-

Reflux the reaction mixture for 6 hours.

-

Remove the solvent under reduced pressure to obtain the methyl ester.

Step 2: N-Formylation

-

Reflux the methyl ester from Step 1 in methyl formate for 24 hours.

-

Remove the excess methyl formate under reduced pressure to yield the N-formyl derivative.

Step 3: Dehydration to the Isocyanide

-

Dissolve the N-formyl compound in dichloromethane and cool to -78 °C.

-

Add N-methylmorpholine, followed by a dropwise addition of a solution of triphosgene in dichloromethane.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isocyanide.

-

Purify the product by column chromatography.

The resulting isocyanide can then be oxidized to the corresponding isocyanate using various methods, for example, with dimethyldioxirane (DMDO) or other suitable oxidizing agents.

III. Applications in Medicinal Chemistry: The Rise of Covalent Inhibitors

The ability of thioether-containing isocyanates to form covalent bonds with their biological targets makes them highly attractive for the development of targeted covalent inhibitors (TCIs). TCIs offer several potential advantages over their non-covalent counterparts, including increased potency, longer duration of action, and the ability to overcome drug resistance.[5]

Targeting Cysteine Proteases in Disease

Cysteine proteases are a class of enzymes that play critical roles in various physiological and pathological processes, including viral replication and cancer progression.[6][7] The active site of these enzymes contains a highly nucleophilic cysteine residue, which is an ideal target for covalent modification by electrophilic warheads such as isocyanates. A thioether-containing isocyanate can be designed to bind reversibly to the active site of a cysteine protease, positioning the isocyanate group for a subsequent irreversible reaction with the catalytic cysteine.

The general mechanism of covalent inhibition of a cysteine protease by a thioether-containing isocyanate is illustrated below:

Structure-Activity Relationship (SAR) Considerations

The design of effective and selective thioether-containing isocyanate inhibitors requires careful consideration of the structure-activity relationship. Key parameters to optimize include:

| Parameter | Rationale |

| Thioether Side Chain | The nature of the R group on the thioether (alkyl, aryl, etc.) can significantly impact non-covalent binding affinity and selectivity. It can be tailored to fit into specific hydrophobic pockets of the target protein. |

| Linker Length and Flexibility | The distance and flexibility of the linker connecting the thioether to the isocyanate are crucial for correctly positioning the warhead for covalent reaction with the target nucleophile. |

| Isocyanate Reactivity | The intrinsic reactivity of the isocyanate can be modulated by the electronic properties of the surrounding scaffold. Fine-tuning this reactivity is essential to balance target engagement with off-target reactivity. |

Pharmacokinetic and Metabolic Considerations

The introduction of a thioether moiety can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Thioethers can undergo metabolism, primarily through oxidation to sulfoxides and sulfones.[3] This metabolic pathway can be a double-edged sword: it can lead to inactivation and clearance of the drug, but it can also be exploited for prodrug strategies where the oxidized metabolite is the active species. The covalent nature of the interaction with the target protein can lead to a prolonged pharmacodynamic effect that is decoupled from the pharmacokinetic profile of the free drug.[8]

IV. Future Perspectives and Conclusion

Thioether-containing isocyanates represent a promising, yet largely untapped, class of molecules in medicinal chemistry. The unique combination of a metabolically tunable thioether and a reactive isocyanate warhead offers a versatile platform for the design of novel therapeutics, particularly in the realm of targeted covalent inhibitors. While the inherent reactivity of isocyanates necessitates careful synthetic handling and design to minimize off-target effects, the potential rewards in terms of potency, duration of action, and the ability to target challenging proteins are substantial.

Future research in this area will likely focus on:

-

Expansion of the Synthetic Toolbox: The development of novel and efficient synthetic methods to access a wider diversity of thioether-containing isocyanates.

-

Target Identification and Validation: The application of these compounds in screening campaigns to identify novel protein targets.

-

Optimization of Pharmacokinetic Properties: A deeper understanding of the metabolism and clearance of this class of compounds to enable the design of drugs with favorable ADME profiles.

References

-

On the Reaction of Thioacids with Isocyanates and Isothiocyanates: A Convenient Amide Ligation Process. PMC. [Link]

-

Isocyanate synthesis by substitution. Organic Chemistry Portal. [Link]

-

The Reaction of Isocyanates with Carboxylic Acids and its Application to Polymer Synthesis. TU Delft Repository. [Link]

-

Isocyanate. Wikipedia. [Link]

- Novel isocyanate and isothiocyanate compounds for cancer treatment.

-

A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs. ResearchGate. [Link]

-

The Role of Isocyanates in Modern Pharmaceuticals. Patsnap Eureka. [Link]

-

Medicinal Chemistry of Isocyanides. ACS Publications. [Link]

- Isocyanate derivatizing agent and methods of production and use.

-

Carbon Bonded To -ncx Or -xcn (e.g., Cyanate, Thiocyanate Or Isothiocyanate, Etc.) (x Is Chalcogen) Patents and Patent Applications (Class 514/514). Justia Patents. [Link]

-

Medicinal Chemistry of Isocyanides. PubMed. [Link]

-

Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. RSC Publishing. [Link]

- Usage of isothiocyanate in preparing medicine for preventing from tumor invasion and metastasis.

-

Covalent drugs: metabolism stories. Hypha Discovery. [Link]

-

Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. RSC Publishing. [Link]

-

Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors. MDPI. [Link]

-

Postinfection treatment with a protease inhibitor increases survival of mice with a fatal SARS-CoV-2 infection. PMC. [Link]

-

Other drugs containing thioethers. ResearchGate. [Link]

- Inhibitors of protein kinases.

-

The Antiviral Potential of Host Protease Inhibitors. PMC. [Link]

-

Drug Metabolism and Pharmacokinetics of Organosulfur Compounds from Garlic. MDPI. [Link]

-

Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. ACS Publications. [Link]

-

Breaking the Chain: Protease Inhibitors as Game Changers in Respiratory Viruses Management. MDPI. [Link]

-

Thiol-based chemical probes exhibit antiviral activity against SARS-CoV-2 via allosteric disulfide disruption in the spike glycoprotein. PMC. [Link]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

-

Protease Inhibitors as Antivirals. Encyclopedia.pub. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ResearchGate. [Link]

-

Inhibition of Thiol-Mediated Uptake with Irreversible Covalent Inhibitors. Infoscience. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemicalkinomics.com [chemicalkinomics.com]

- 5. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. mdpi.com [mdpi.com]

- 7. Protease Inhibitors as Antivirals | Encyclopedia MDPI [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Catalytic Methods for Reactions of 1-Isocyanato-2-(methylsulfanyl)ethane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of catalytic methodologies for the reactions of 1-isocyanato-2-(methylsulfanyl)ethane. Moving beyond generic protocols, this document elucidates the chemical rationale behind experimental design, offering insights into catalyst selection, reaction optimization, and potential challenges, with a specific focus on the influence of the methylsulfanyl moiety.

Introduction: The Versatility of a Sulfur-Containing Isocyanate

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. The highly electrophilic isocyanate group serves as a versatile handle for the formation of ureas, carbamates, and thiocarbamates, while the methylsulfanyl group can influence the molecule's polarity, metabolic stability, and potential for further functionalization. The strategic application of catalysis is paramount to achieving high yields, selectivities, and reaction rates in transformations involving this valuable building block.

The presence of a sulfur atom introduces a critical consideration in catalyst selection, as sulfur-containing compounds are known to poison certain metal catalysts, particularly those based on palladium.[1][2] This guide will therefore emphasize catalytic systems that exhibit tolerance to sulfur, ensuring robust and reproducible reaction outcomes.

Core Catalytic Strategies and Mechanistic Considerations

The reactivity of the isocyanate group is fundamentally governed by the electrophilicity of its central carbon atom, making it susceptible to nucleophilic attack.[3] Catalysts are employed to enhance this electrophilicity or to increase the nucleophilicity of the reacting partner.

Organocatalysis: A Metal-Free Approach

Organocatalysis offers a powerful, metal-free alternative for promoting reactions of this compound, thereby circumventing the issue of catalyst poisoning by the methylsulfanyl group.

Mechanism of Amine Catalysis: Tertiary amines are widely used catalysts for isocyanate reactions.[4][5] They function through a nucleophilic activation mechanism, forming a highly reactive complex with the isocyanate. This complex is then more susceptible to attack by a nucleophile, such as an alcohol or an amine.

Caption: General workflow for tertiary amine-catalyzed reactions of isocyanates.

Recommended Organocatalysts:

| Catalyst | Class | Key Advantages |

| Triethylamine (TEA) | Tertiary Amine | Readily available, cost-effective. |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Tertiary Amine | Highly active due to its caged structure. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | Strong base, effective for sterically hindered substrates.[6] |

Metal-Based Catalysis: Navigating Sulfur Tolerance

While many transition metal catalysts are susceptible to sulfur poisoning, certain metal complexes exhibit greater tolerance and can be effectively employed. Tin and zirconium-based catalysts are notable examples.[7][8]

Mechanism of Tin Catalysis: Organotin compounds, such as dibutyltin dilaurate (DBTDL), are classic catalysts for urethane formation.[8] They are believed to operate through a Lewis acid mechanism, where the tin center coordinates to the oxygen or nitrogen of the isocyanate, increasing its electrophilicity.

Mechanism of Zirconium Catalysis: Zirconium chelates are gaining prominence as effective and less toxic alternatives to organotin catalysts. They are proposed to function via an "insertion mechanism," where the catalyst first activates the hydroxyl group of the alcohol, making it a more potent nucleophile for attacking the isocyanate.[7] This mechanism can offer enhanced selectivity for the isocyanate-hydroxyl reaction over side reactions with water.[7]

Caption: Contrasting mechanisms of Lewis acid and insertion metal catalysis.

Recommended Metal Catalysts:

| Catalyst | Class | Key Advantages | Potential Considerations |

| Dibutyltin dilaurate (DBTDL) | Organotin | High activity, well-established. | Toxicity concerns.[7] |

| Zirconium(IV) acetylacetonate | Zirconium Chelate | Lower toxicity, selective for isocyanate-hydroxyl reaction.[7] | May require higher catalyst loading than tin. |

Detailed Application Protocols

Safety Precaution: this compound and other isocyanates are toxic, potent respiratory and skin sensitizers, and lachrymators.[9][10][11][12] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

Protocol 1: Organocatalytic Synthesis of a Urea Derivative

This protocol details the synthesis of N-(2-(methylsulfanyl)ethyl)-N'-(4-methoxyphenyl)urea, a potential building block for pharmacologically active molecules.

Reaction Scheme:

CH₃SCH₂CH₂NCO + H₂N-C₆H₄-OCH₃ → CH₃SCH₂CH₂NHC(O)NH-C₆H₄-OCH₃

Materials:

-

This compound

-

p-Anisidine (4-methoxyaniline)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Septum and nitrogen inlet

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add p-anisidine (1.0 eq).

-

Solvent Addition: Add anhydrous DCM to dissolve the p-anisidine.

-

Catalyst Addition: Add triethylamine (0.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Isocyanate Addition: Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture via syringe over 10 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours at room temperature.

-

Work-up: Upon completion, quench the reaction with the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired urea derivative.

Protocol 2: Metal-Catalyzed Synthesis of a Carbamate Derivative

This protocol describes the synthesis of O-benzyl N-(2-(methylsulfanyl)ethyl)carbamate, a protected amino acid precursor.

Reaction Scheme:

CH₃SCH₂CH₂NCO + C₆H₅CH₂OH → CH₃SCH₂CH₂NHC(O)OCH₂C₆H₅

Materials:

-

This compound

-

Benzyl alcohol

-

Zirconium(IV) acetylacetonate

-

Anhydrous Toluene

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Septum and nitrogen inlet

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, add benzyl alcohol (1.0 eq) and anhydrous toluene.

-

Catalyst Addition: Add zirconium(IV) acetylacetonate (0.05 eq) to the solution and stir.

-

Isocyanate Addition: Add this compound (1.0 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to 80 °C and stir.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

-

Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired carbamate.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Slow or incomplete reaction | Insufficient catalyst loading | Increase catalyst loading in increments (e.g., from 0.1 to 0.2 eq for organocatalysts). |

| Low reaction temperature | For less reactive nucleophiles, consider increasing the reaction temperature. | |

| Formation of side products (e.g., isocyanurate trimers) | High concentration of isocyanate | Add the isocyanate solution slowly to the reaction mixture. |

| Inappropriate catalyst | Some catalysts can promote side reactions. Screen different catalysts. | |

| Difficulty in purification | Catalyst residue | For metal catalysts, a mild acidic wash during work-up may help remove the catalyst. |

Conclusion

The catalytic reactions of this compound offer a versatile platform for the synthesis of novel molecules with potential applications in drug discovery and materials science. The presence of the methylsulfanyl group necessitates careful consideration of catalyst choice, with organocatalysts and sulfur-tolerant metal catalysts providing robust and efficient solutions. The protocols and insights provided in this guide are intended to serve as a foundation for the development of innovative and efficient synthetic methodologies.

References

- Shengfeng Wu, Xiaofang Lei, Erkang Fan and Zhihua Sun. Thermolysis-Induced Two- or Multicomponent Tandem Reactions Involving Isocyanides and Sulfenic-Acid-Generating Sulfoxides: Access to Diverse Sulfur-Containing Functional Scaffolds. Organic Chemistry Portal.

- Akhlaghinia, B. Isocyanate synthesis by substitution. Organic Chemistry Portal.

- TCI.

- Mondal, M., & Khakhar, P. (2022).

- Sigma-Aldrich.

- Lee, A., et al. Facile one-pot synthesis of unsymmetrical ureas, carbamates, and thiocarbamates from Cbz-protected amines. Organic & Biomolecular Chemistry.

- Recent Advances in Transition Metal-Catalyzed Reactions and Synthesis of Isocyan

- THE KINETICS OF THE TERTIARY-AMINE-CATALYZED REACTION OF ORGANIC ISOCYANATES WITH THIOLS. Canadian Science Publishing.

- The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyan

- Synthesis of Isocyanates from CO2 and Amines under Mild Conditions.

- Merck Millipore.

- Isocyan

- Thiol-Isocyanate “Click” Reactions: Rapid Development of Functional Polymeric Surfaces.

- Process for preparing isocyanates from primary amines which are not readily dissolved.

- One-pot preparation of isocyanides from amines and their multicomponent reactions: Crucial role of dehydrating agent and base.

- Thermo Fisher Scientific.

- How To Get Isocyan

- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyan

- Gaco.

- Organic Syntheses Procedure.

- Urea derivative synthesis by amin

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.

- Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. PMC. (2024, July 1).

- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.

- Catalysts for reaction between an isocyanate and an alcohol.

- C

- [Chemistry] Draw a stepwise mechanism for the reaction of an alcohol with an isocyanate to form a ur. YouTube. (2025, May 2).

- Werner.

- Tin catalysts for the reactions of organic polyisocyanates and polyesters.

- Flourishing reactivities of isocyanates and isothiocyan

- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).

- How Does Sulfur Poisoning Chemically Affect the C

- Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. MDPI. (2019, November 6).

- Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. PMC.

- Organocatalytic Carbon–Sulfur Bond-Forming Reactions. Chemical Reviews.

- Base-Catalyzed Pathway Towards Isocyanate Derivatives of Silsesquioxanes. MDPI. (2025, August 12).

Sources

- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. wernerblank.com [wernerblank.com]

- 8. US3392128A - Tin catalysts for the reactions of organic polyisocyanates and polyesters - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. gaco.com [gaco.com]

Troubleshooting & Optimization

troubleshooting low reactivity of 1-Isocyanato-2-(methylsulfanyl)ethane with anilines

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-isocyanato-2-(methylsulfanyl)ethane and its reactions with anilines. This resource is designed to provide in-depth, field-proven insights and practical solutions to common challenges encountered during the synthesis of the corresponding thiourea derivatives. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed, effective decisions in your experimental work.

Introduction: Understanding the Reaction Landscape

The reaction of an isocyanate with a primary or secondary amine to form a urea or thiourea linkage is a cornerstone of modern synthetic chemistry, valued for its efficiency and reliability.[1][2] this compound is an aliphatic isocyanate, a class of reagents that are generally less reactive than their aromatic counterparts.[3][4] This inherent reactivity profile, combined with the electronic properties of the aniline coupling partner, can sometimes lead to challenges such as low yields, slow reaction kinetics, or the formation of undesirable side products.

This guide provides a structured approach to diagnosing and resolving these issues, ensuring the integrity and success of your synthetic endeavors.

Troubleshooting Guide: Diagnosing and Resolving Low Reactivity

This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow to identify and solve the root cause of the problem.

Q1: My reaction shows little to no product formation, even after an extended period. What are the most likely causes and how can I fix this?

Low or no conversion is a common but solvable issue. The problem can almost always be traced back to one of four key areas: reagent quality, substrate reactivity, reaction conditions, or competing side reactions.

dot graph TD { A[Low or No Conversion Detected] --> B{Check Reagent Integrity}; B --> C{Is Isocyanate Fresh?}; C -- No --> D[Purify or Use Fresh Reagent]; C -- Yes --> E{Is Aniline Pure & Dry?}; E -- No --> F[Purify/Dry Aniline]; E -- Yes --> G{Assess Substrate Reactivity}; G --> H{Is Aniline Electron-Deficient?}; H -- Yes --> I[Add Base Catalyst / Increase Temp.]; H -- No --> J{Is Steric Hindrance a Factor?}; J -- Yes --> K[Increase Temp. / Use Microwave]; J -- No --> L{Optimize Reaction Conditions}; L --> M{Is Solvent Appropriate?}; M -- No --> N[Switch to Polar Aprotic Solvent]; M -- Yes --> O{Is Temperature Too Low?}; O -- No --> P{Investigate Side Reactions}; O -- Yes --> Q[Increase Reaction Temperature];

} end Caption: Troubleshooting workflow for low reaction conversion.

Detailed Breakdown of Solutions:

-

Reagent Integrity:

-

Isocyanate Stability: Isocyanates are highly reactive and susceptible to hydrolysis and polymerization.[5][6] The presence of moisture is particularly detrimental, as it consumes the isocyanate to form a symmetrical urea byproduct (see FAQ 2). Always use a freshly opened bottle or purify the isocyanate before use. Store under an inert atmosphere (N₂ or Ar) in a cool, dark, and dry environment.[1]

-

Aniline Quality: Ensure the aniline is pure and, critically, anhydrous. Water in the aniline will compete with the amine for the isocyanate.[2][3]

-

-

Substrate Reactivity:

-

Aniline Nucleophilicity: The reaction rate is highly dependent on the nucleophilicity of the aniline.[7] Anilines substituted with electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃ are significantly less reactive.[7][8]

-

Steric Hindrance: Bulky substituents on the aniline (especially at the ortho positions) or on the isocyanate can sterically impede the approach of the reacting partners, slowing the reaction.[1]

-

-

Reaction Conditions:

-

Solvent Choice: The solvent can have a profound impact on reaction kinetics.[10] The reaction is generally favored in polar aprotic solvents that can help stabilize charged intermediates without interfering with the nucleophile.

-

Recommendation: Switch from nonpolar solvents (e.g., hexane, toluene) to polar aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF). See the table below for guidance.

-

-

Temperature: While many amine-isocyanate reactions are rapid at room temperature, the combination of a less-reactive aliphatic isocyanate and a deactivated aniline may require thermal energy.[2]

-

Solution: If the reaction is sluggish at room temperature, gently heat the mixture (e.g., to 60 °C) and monitor progress by TLC or HPLC.[9]

-

-

| Solvent | Dielectric Constant (ε at 20°C) | Polarity | Suitability | Notes |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Excellent | Good general-purpose solvent for this reaction. |

| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Excellent | Highly polar; good for solubilizing polar substrates. |

| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Good | High boiling point allows for higher reaction temperatures. |

| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Good | Volatile, easy to remove post-reaction. |

| Toluene | 2.4 | Nonpolar | Poor | Generally too nonpolar; may slow the reaction. |

| Hexane | 1.9 | Nonpolar | Poor | Not recommended unless for specific solubility reasons. |

Table 1: Common Solvents and Their Suitability for Isocyanate-Aniline Reactions.

Frequently Asked Questions (FAQs)

Q2: What are the primary side reactions, and how can I minimize them?

The most significant side reaction involves water.[2][3] Isocyanates react with water to form an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine and carbon dioxide gas. This newly formed amine can then react with another molecule of isocyanate to produce a symmetrical urea, consuming your starting material and complicating purification. Other potential side reactions include the dimerization or trimerization of the isocyanate, which is more common at elevated temperatures or in the presence of certain catalysts.[5]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; edge [color="#5F6368"];

}

end Caption: Desired reaction pathway versus the primary side reaction with water.

Minimization Strategy:

-

Rigorous Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and operate under an inert atmosphere (N₂ or Ar).

-

Reagent Purity: Ensure both the isocyanate and the aniline are free from moisture.

-

Controlled Temperature: Avoid unnecessarily high temperatures, which can promote side reactions like trimerization.

Q3: Is a catalyst required for the reaction of this compound with anilines?

Generally, the reaction between an isocyanate and an amine is facile and does not require a catalyst.[11] The primary amine is typically a strong enough nucleophile to attack the isocyanate directly.[12] However, catalysis becomes important in two scenarios:

-

When using an electron-poor aniline: As discussed, EWGs decrease the aniline's nucleophilicity, slowing the reaction. A tertiary amine catalyst (e.g., TEA, DIPEA) can activate the amine, increasing its reactivity.[1][13]

-

When steric hindrance is significant: A catalyst can help to lower the activation energy barrier imposed by sterically bulky groups.

It is important to use a non-nucleophilic base as a catalyst. A nucleophilic base could compete with the aniline in reacting with the isocyanate.

Q4: How does the reactivity of this compound compare to other isocyanates?

This reagent is an aliphatic isocyanate . Aliphatic isocyanates are fundamentally less reactive than aromatic isocyanates (e.g., phenyl isocyanate).[3][4] This is because the electron-donating nature of the alkyl chain reduces the electrophilicity of the isocyanate carbon, whereas the phenyl group in an aromatic isocyanate is electron-withdrawing, making the carbon more electrophilic and susceptible to nucleophilic attack.[5][11] This lower intrinsic reactivity is a key reason why reactions with deactivated anilines can be challenging and may require optimization.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Thiourea Derivative

This protocol provides a baseline for reacting this compound with a generic aniline.

-

Preparation: Under an inert atmosphere (N₂ or Ar), add the aniline (1.0 eq.) and anhydrous THF (to achieve a concentration of ~0.2 M) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Slowly add this compound (1.0-1.1 eq.) to the stirred solution at room temperature.[1] If the reaction is exothermic, consider cooling the flask in an ice bath during the addition.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or by Infrared (IR) spectroscopy, looking for the disappearance of the strong, sharp N=C=O stretch around 2250-2275 cm⁻¹.[12]

-

Heating (If Necessary): If the reaction is slow after several hours, gently heat the mixture to 50-60 °C and continue to monitor.

-

Workup: Once the limiting reagent is consumed, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Small-Scale Screening for Challenging Substrates

When dealing with a poorly reactive aniline, perform small-scale test reactions to find the optimal conditions before committing to a larger scale.

-

Setup: Arrange four small reaction vials, each with a stir bar.

-

Reagent Addition: To each vial, add the electron-deficient aniline (e.g., 20 mg, 1.0 eq.) dissolved in 1 mL of anhydrous THF.

-

Vial 1 (Control): Add the isocyanate (1.1 eq.). Run at room temperature.

-

Vial 2 (Heat): Add the isocyanate (1.1 eq.). Place in a heating block at 60 °C.

-

Vial 3 (Base): Add triethylamine (1.2 eq.), then the isocyanate (1.1 eq.). Run at room temperature.

-

Vial 4 (Heat + Base): Add triethylamine (1.2 eq.), then the isocyanate (1.1 eq.). Place in a heating block at 60 °C.

-

-

Analysis: After a set time (e.g., 4 hours), take a small aliquot from each vial, quench with a drop of methanol, and analyze by TLC or LC-MS to compare the extent of product formation. This will quickly identify whether heat, a base catalyst, or a combination of both is the most effective strategy.

References

-

Patsnap Eureka. (2025, July 10). Technical Insights into Isocyanate Reaction Pathways. Retrieved February 15, 2026, from [Link]

-

Turkchem. (2026, January 13). Catalysis of Urethane Systems. Retrieved February 15, 2026, from [Link]

-

Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved February 15, 2026, from [Link]

-

RSC Advances. (2024, December 12). Isocyanate-based multicomponent reactions. Retrieved February 15, 2026, from [Link]

-

Poliuretanos. (n.d.). 2.1 - Catalysts. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Relative reactivity's of various functional groups towards isocyanates. Retrieved February 15, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Design, Synthesis and Bioevaluation of New Urea/Thiourea Derivatives of 3,5-dichloro-4-hydroxy-aniline. Retrieved February 15, 2026, from [Link]

-

PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved February 15, 2026, from [Link]

-

Dongguan Aobi Polyurethane Material Co., Ltd. (2022, May 25). Reaction principle of tertiary amine catalyst. Retrieved February 15, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025, August 9). Effect of solvent properties on reaction of isocyanates with mercaptans. Retrieved February 15, 2026, from [Link]

-

Reddit. (2024, April 16). Problem with my thiourea synthesis. Retrieved February 15, 2026, from [Link]

-

The Italian Association of Chemical Engineering. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]

- 3. pcimag.com [pcimag.com]

- 4. aidic.it [aidic.it]

- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 6. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. poliuretanos.net [poliuretanos.net]

- 12. researchgate.net [researchgate.net]

- 13. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

Technisches Support-Center: Stabilisierung von 1-Isocyanato-2-(methylsulfanyl)ethan gegen Oxidation

Answering the user's request in German.

Verfasst von: Dr. Alistair Finch, Leitender Anwendungswissenschaftler

Dieses Dokument dient als zentrale technische Ressource für Forscher, Chemiker und Fachleute in der pharmazeutischen Entwicklung, die mit 1-Isocyanato-2-(methylsulfanyl)ethan arbeiten. Die einzigartige bifunktionale Natur dieses Moleküls, die eine hochreaktive Isocyanatgruppe mit einem oxidationsempfindlichen Thioether verbindet, stellt erhebliche Herausforderungen an die Stabilität. Dieser Leitfaden geht über einfache Protokolle hinaus und erläutert die zugrunde liegenden chemischen Prinzipien, um Ihnen die Fehlersuche und Optimierung Ihrer experimentellen Ergebnisse zu ermöglichen. Unser Ziel ist es, Sie mit dem Fachwissen auszustatten, um die Integrität Ihrer Reagenzien zu wahren und reproduzierbare Ergebnisse zu gewährleisten.

Häufig gestellte Fragen (FAQs)

F1: Ich habe eine schnelle Verfärbung (von farblos nach gelb) meiner 1-Isocyanato-2-(methylsulfanyl)ethan-Probe festgestellt, selbst bei Lagerung im Kühlschrank unter Stickstoff. Was ist die wahrscheinlichste Ursache?

A1: Die wahrscheinlichste Ursache ist die Oxidation der Thioether-Gruppe zum entsprechenden Sulfoxid und anschließend zum Sulfon.[1][2][3] Dieser Prozess kann durch Spuren von Luftsauerstoff, die bei der Handhabung eingeschleppt wurden, durch Peroxid-Verunreinigungen in Lösungsmitteln oder durch Lichteinwirkung initiiert werden. Obwohl eine Inertgasatmosphäre von entscheidender Bedeutung ist, können selbst geringste Mengen an Oxidationsmitteln die Zersetzung einleiten.

F2: Meine Reaktionsausbeuten sind bei Verwendung einer älteren Charge von 1-Isocyanato-2-(methylsulfanyl)ethan durchweg niedrig. Könnte dies mit der Stabilität des Reagenzes zusammenhängen?

A2: Ja, das ist sehr wahrscheinlich. Die Oxidation des Thioethers zu einem Sulfoxid oder Sulfon verändert die elektronischen und sterischen Eigenschaften des Moleküls erheblich.[4] Dies kann die Reaktivität in Ihrer spezifischen Anwendung drastisch verringern und zu geringeren Ausbeuten, unvollständigen Umsetzungen oder der Bildung unerwarteter Nebenprodukte führen. Darüber hinaus kann die Isocyanatgruppe selbst mit Feuchtigkeit zu unerwünschten Harnstoffderivaten reagieren oder trimerisieren, was die Konzentration des aktiven Reagenzes weiter verringert.

F3: Welche analytischen Techniken eignen sich am besten zur Überprüfung der Reinheit und zum Nachweis von Oxidationsprodukten in meiner Probe?

A3: Eine Kombination von Techniken liefert das umfassendste Bild. Die ¹H-NMR-Spektroskopie ist äußerst nützlich, um die Oxidation des Thioethers zum Sulfoxid und Sulfon zu erkennen, da die Methylprotonen neben dem Schwefelatom eine deutliche chemische Verschiebung zu tieferem Feld erfahren. Die Infrarotspektroskopie (FTIR) ist entscheidend für die Überwachung der Isocyanatgruppe (starke Bande bei ca. 2270 cm⁻¹). Ein Rückgang der Intensität dieser Bande oder das Auftreten von Harnstoff-/Urethan-Banden deutet auf eine Zersetzung hin. Für eine quantitative Analyse der Reinheit wird die Gaschromatographie (GC) oder die Hochleistungsflüssigkeitschromatographie (HPLC) empfohlen.[5][6]

F4: Kann ich gängige Antioxidantien wie BHT oder BHA zur Stabilisierung von 1-Isocyanato-2-(methylsulfanyl)ethan verwenden?

A4: Die Zugabe von Antioxidantien muss mit Vorsicht erfolgen. Phenolische Antioxidantien wie Butylhydroxytoluol (BHT) können wirksam sein, um radikalische Oxidationsprozesse abzufangen.[7][8] Es besteht jedoch das Risiko, dass die phenolische Hydroxylgruppe mit der hochreaktiven Isocyanatgruppe reagiert. Phenol selbst wurde als wirksamer Stabilisator für Isocyanate gegen Verfärbung und Selbstpolymerisation beschrieben, indem es in geringen Konzentrationen (10-5000 ppm) zugesetzt wird.[9][10] Ein Kompatibilitätstest im kleinen Maßstab wird immer empfohlen, bevor ein Stabilisator zur Hauptmenge des Materials gegeben wird.

F5: Wie wichtig ist die Lösungsmittelqualität bei der Arbeit mit und der Lagerung dieses Reagenzes?

A5: Die Lösungsmittelqualität ist von größter Bedeutung. Lösungsmittel, insbesondere Ether wie THF oder Dioxan, können im Laufe der Zeit Peroxide bilden, die starke Oxidationsmittel sind und den Thioether schnell zersetzen.[2] Verwenden Sie immer frisch destillierte oder für die Verwendung mit reaktiven Reagenzien stabilisierte, peroxidfreie Lösungsmittel. Darüber hinaus müssen die Lösungsmittel rigoros trocken sein, da Spuren von Wasser zur Hydrolyse der Isocyanatgruppe führen.[11][12][13][14]

Anleitungen zur Fehlersuche

Problem 1: Schnelle Zersetzung des Reagenzes während der Lagerung

Symptome:

-

Visuelle Veränderung von einer farblosen zu einer gelben oder braunen Flüssigkeit.

-

Bildung von festen Niederschlägen (wahrscheinliche Trimerisierungs- oder Polymerisationsprodukte).

-

Deutliche Abnahme der Reinheit, bestätigt durch NMR oder GC-Analyse.

Ursachenanalyse: Dies ist typischerweise auf eine Kombination aus Oxidation durch Lufteinwirkung und feuchtigkeitsinduzierter Zersetzung zurückzuführen. Unzureichende Inertgasabdeckung, Verwendung von nicht ordnungsgemäß verschlossenen Behältern oder Lagerung in lichtdurchlässigen Flaschen sind häufige Ursachen.

Workflow zur Fehlersuche:

Bildunterschrift: Workflow zur Fehlersuche bei Lagerungsinstabilität.

Problem 2: Inkonsistente Ergebnisse in nachgeschalteten Reaktionen

Symptome:

-

Nicht reproduzierbare Reaktionsausbeuten.

-

Vorhandensein von Nebenprodukten, die Sulfoxid- oder Sulfongruppen enthalten (identifiziert durch Massenspektrometrie).

-

Unvollständiger Verbrauch von Ausgangsmaterialien.

Ursachenanalyse: Dies deutet stark auf die Verwendung von teilweise zersetztem 1-Isocyanato-2-(methylsulfanyl)ethan oder die Zersetzung des Reagenzes unter den Reaktionsbedingungen hin. Die Reaktionsbedingungen selbst (Lösungsmittel, Atmosphäre, Temperatur) können die Oxidation fördern.

Workflow zur Fehlersuche:

Bildunterschrift: Workflow zur Fehlersuche bei inkonsistenten Reaktionsergebnissen.

Experimentelle Protokolle

Protokoll 1: Empfohlene Handhabungs- und Lagerungsverfahren

Die strikte Einhaltung von luftfreien Techniken ist entscheidend, um die Zersetzung zu verhindern.

Verfahren:

-

Inertgas-Handhabung: Führen Sie alle Übertragungen von 1-Isocyanato-2-(methylsulfanyl)ethan in einem Handschuhfach oder mithilfe von Schlenk-Techniken unter einer positiven Druckatmosphäre von trockenem Argon oder Stickstoff durch.[11]

-

Spritzen-Technik: Verwenden Sie für die Übertragung von Flüssigkeiten ordnungsgemäß getrocknete Spritzen und Nadeln. Führen Sie die Nadel durch ein Gummiseptum ein und achten Sie darauf, dass ein Überdruck an Inertgas aufrechterhalten wird, um das Eindringen von Luft zu verhindern.[12][13][14]

-

Lagerbehälter: Lagern Sie das Reagenz in einer Sure/Seal™-Flasche oder einem Schlenk-Kolben mit einem gut gefetteten PTFE-Hahn.[12] Dies minimiert den Kontakt mit Elastomeren des Septums und sorgt für eine bessere Abdichtung bei der Langzeitlagerung.

-

Temperatur und Licht: Lagern Sie den Behälter bei 2-8 °C und schützen Sie ihn vor Licht, indem Sie ihn in eine Braunglasflasche geben oder die Flasche mit Aluminiumfolie umwickeln.[11]

Protokoll 2: Zugabe von Phenol als Stabilisator

Dieses Protokoll beschreibt die Zugabe einer geringen Menge Phenol zur Hemmung von Verfärbung und Polymerisation während der Lagerung.[9][10]

Materialien:

-

Gereinigtes 1-Isocyanato-2-(methylsulfanyl)ethan

-

Phenol (hochreine Qualität)

-

Stammlösung von Phenol in wasserfreiem Toluol (z. B. 1 mg/ml)

-

Mikrospritze

-

Geeigneter Lagerbehälter (z. B. Schlenk-Kolben)

Verfahren:

-

Bestimmen Sie die Masse des zu stabilisierenden 1-Isocyanato-2-(methylsulfanyl)ethans.

-

Berechnen Sie das erforderliche Volumen der Phenol-Stammlösung, um eine Endkonzentration von 200-500 ppm zu erreichen.

-

Geben Sie unter strikt inerten Bedingungen das 1-Isocyanato-2-(methylsulfanyl)ethan in den Lagerbehälter.

-

Geben Sie mit einer Mikrospritze das berechnete Volumen der Phenol-Stammlösung hinzu.

-

Schwenken Sie den Behälter vorsichtig, um eine homogene Mischung zu gewährleisten.

-

Verschließen Sie den Behälter ordnungsgemäß, umwickeln Sie die Verbindungen mit Parafilm und lagern Sie ihn wie in Protokoll 1 beschrieben.

Datenpräsentation

Tabelle 1: Charakteristische ¹H-NMR- und IR-Signaturen für die Überwachung der Stabilität

| Verbindung | Struktur | Charakteristisches ¹H-NMR-Signal (δ, ppm in CDCl₃) | Charakteristische IR-Bande (cm⁻¹) |

| 1-Isocyanato-2-(methylsulfanyl)ethan | OCN-CH₂-CH₂-S-CH₃ | ~2.15 (s, 3H, S-CH₃) | ~2270 (s, scharf, -N=C=O) |

| 1-Isocyanato-2-(methylsulfinyl)ethan (Sulfoxid) | OCN-CH₂-CH₂-S(O)-CH₃ | ~2.60 (s, 3H, S(O)-CH₃) | ~2270 (-N=C=O), ~1050 (s, S=O) |

| 1-Isocyanato-2-(methylsulfonyl)ethan (Sulfon) | OCN-CH₂-CH₂-S(O)₂-CH₃ | ~3.05 (s, 3H, S(O)₂-CH₃) | ~2270 (-N=C=O), ~1310 & ~1140 (s, SO₂) |

Referenzen

-

Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. RSC Publishing. Verfügbar unter: [Link]

-

US3247236A - Stabilization of isocyanates. Google Patents. Verfügbar unter:

-

EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby. Google Patents. Verfügbar unter:

-

Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Verfügbar unter: [Link]

-

Emulsion Stabilization Strategies for Tailored Isocyanate Microcapsules. National Institutes of Health (NIH). Verfügbar unter: [Link]

-

Thioethers. YouTube. Verfügbar unter: [Link]

-

Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Verfügbar unter: [Link]

-

Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby. European Patent Office. Verfügbar unter: [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Verfügbar unter: [Link]

-

Handling air-sensitive reagents AL-134. MIT. Verfügbar unter: [Link]

-

1-isocyanato-2-(methylsulfanyl)ethane | CAS 37441-16-0. AMERICAN ELEMENTS. Verfügbar unter: [Link]

-

Identification of methylene diphenyl diisocyanate thermal degradation products... PubMed. Verfügbar unter: [Link]

-

The oxidation procedure from thioether to sulfoxide and sulfone. ResearchGate. Verfügbar unter: [Link]

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Institutes of Health (NIH). Verfügbar unter: [Link]

-

Selecting Isocyanate Sampling and Analytical Methods. CDC Stacks. Verfügbar unter: [Link]

-

1-isocyanato-2-(2-isocyanatoethyldisulfanyl)ethane. Chemsrc. Verfügbar unter: [Link]

-

Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Publishing. Verfügbar unter: [Link]

-

Antioxidants Activity of Selected Synthesized Compounds. Crimson Publishers. Verfügbar unter: [Link]

-

Isocyanate Measurement Methods. ASTM International. Verfügbar unter: [Link]

-

Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films... MDPI. Verfügbar unter: [Link]

-

A water-stable protected isocyanate glass array substrate. PubMed. Verfügbar unter: [Link]

-

Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. National Institutes of Health (NIH). Verfügbar unter: [Link]

-

Examples of natural and synthetic antioxidants available on the market. Btsa. Verfügbar unter: [Link]

-

Antioxidant. Wikipedia. Verfügbar unter: [Link]

-

1,2-Diisocyanatoethane. PubChem. Verfügbar unter: [Link]

-

Chemical Properties of Ethane, isocyanato- (CAS 109-90-0). Cheméo. Verfügbar unter: [Link]

-

Ethane, (methylthio)-. NIST WebBook. Verfügbar unter: [Link]

Sources

- 1. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 7. btsa.com [btsa.com]

- 8. Antioxidant - Wikipedia [en.wikipedia.org]

- 9. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. ossila.com [ossila.com]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. web.mit.edu [web.mit.edu]

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-Isocyanato-2-(methylsulfanyl)ethane

In the dynamic landscape of drug development and chemical research, the synthesis and application of novel reagents are paramount. 1-Isocyanato-2-(methylsulfanyl)ethane, with its dual reactive sites—the isocyanate and the sulfur-containing moiety—presents a unique building block for innovative molecular architectures. However, its utility is matched by its potential hazards, necessitating a comprehensive understanding and meticulous execution of safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

This compound is a hazardous substance, and a thorough understanding of its properties is the foundation of safe handling. The primary hazards stem from its isocyanate group, which is highly reactive and can cause severe health effects upon exposure.[1][2][3]

Key Hazards:

-

Respiratory Sensitization: Isocyanates are potent respiratory sensitizers.[2][3][4] Inhalation of vapors or aerosols can lead to asthma-like symptoms, which may become chronic and life-threatening with repeated exposure.[4][5] The onset of sensitization can be delayed and may occur even at concentrations below the occupational exposure limit.[3]

-

Skin and Eye Irritation: Direct contact can cause severe skin and eye irritation.[1][2] Prolonged or repeated skin contact may lead to an allergic skin reaction and sensitization.[4]

-

Toxicity: The compound is classified as toxic if swallowed and harmful if inhaled or in contact with skin.[1]

-

Reactivity: Isocyanates are moisture-sensitive and can react exothermically with water, alcohols, amines, and bases, potentially leading to a dangerous buildup of pressure in closed containers.[6][7] The presence of a sulfur atom may also introduce additional reactivity and toxicological considerations, including the potential for the release of hazardous sulfur compounds upon decomposition.[8][9]

| Hazard Statement | GHS Classification |

| Toxic if swallowed | H301 |

| Harmful in contact with skin | H312 |

| Causes skin irritation | H315 |

| Causes serious eye damage | H318 |

| Harmful if inhaled | H332 |

| May cause allergy or asthma symptoms | H334 |

| May cause respiratory irritation | H335 |

Table 1: GHS Hazard Classifications for this compound.[1]

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is through robust engineering controls.[10] Personal protective equipment (PPE) should be considered the last line of defense.

Essential Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified and properly functioning chemical fume hood.[11] This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust vapors, minimizing the risk of inhalation.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.[11][12]

-

Isolated Work Area: If possible, designate a specific area within the laboratory for working with isocyanates to limit potential exposure to other personnel.[10][11]

Personal Protective Equipment (PPE): Your Personal Safeguard

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the specific procedures being performed.

Respiratory Protection

Due to the high risk of respiratory sensitization, appropriate respiratory protection is mandatory.[13][14]

-

For routine, low-volume handling in a fume hood: A full-face respirator with organic vapor and particulate cartridges (A2P3 or similar rating) is recommended.[14] The full-face configuration provides the added benefit of eye and face protection.

-

For higher-risk operations (e.g., potential for splashing, large-scale work): An air-fed breathing apparatus (BA) should be used.[15] Air-purifying respirators have limitations, as isocyanates have poor warning properties, meaning you may not detect a breakthrough of the cartridge.[13]

Hand Protection

Standard disposable nitrile gloves are often insufficient for prolonged contact with isocyanates.[14]

-

Recommended Gloves: Chemical-resistant gloves such as butyl rubber or laminate film gloves should be worn.[14] It is advisable to double-glove, wearing a lighter-weight nitrile glove underneath a more robust chemical-resistant glove. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

-

Glove Change Protocol: Gloves should be changed immediately if contamination is suspected and always upon completion of the handling procedure. Do not reuse disposable gloves.

Eye and Face Protection

-

Within a fume hood: If not using a full-face respirator, chemical splash goggles in combination with a face shield are essential to protect against splashes.[10][13][16] Standard safety glasses do not provide adequate protection.

-

Outside the fume hood (for transport): Chemical splash goggles should be worn.

Protective Clothing

-

Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is the minimum requirement.

-

Coveralls: For procedures with a higher risk of splashing or aerosol generation, disposable coveralls made of a material resistant to chemical permeation are recommended.[10][15]

-

Footwear: Fully enclosed, chemical-resistant footwear is mandatory.[5][13]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is critical to minimizing risk. The following steps provide a procedural framework for handling this compound.

Pre-Handling Preparation

-

Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[17]

-

Assemble all necessary materials: This includes the chemical, reaction vessels, solvents, and all required PPE.

-

Ensure functionality of safety equipment: Verify that the fume hood is operational, and that eyewash stations and safety showers are accessible and unobstructed.[7]

-

Prepare a decontamination solution: A freshly prepared 5% sodium carbonate or 5% ammonia solution should be readily available for decontaminating spills and equipment.

Handling Procedure

Sources

- 1. americanelements.com [americanelements.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. solutions.covestro.com [solutions.covestro.com]

- 4. gaco.com [gaco.com]

- 5. isopa.org [isopa.org]

- 6. nipissingu.ca [nipissingu.ca]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Sulfur Storage & Handling Tips | Safety Guide [farazoil.com]

- 9. teck.com [teck.com]

- 10. lakeland.com [lakeland.com]

- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 12. carlroth.com [carlroth.com]

- 13. canada.ca [canada.ca]

- 14. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 15. cdn.ymaws.com [cdn.ymaws.com]

- 16. americanchemistry.com [americanchemistry.com]

- 17. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.